molecular formula C8H5BrOS B13418347 4-Bromobenzo[b]thiophen-3(2H)-one

4-Bromobenzo[b]thiophen-3(2H)-one

Cat. No.: B13418347
M. Wt: 229.10 g/mol
InChI Key: RXHSADNMEKTKRA-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophen-3-one is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a bromine atom at the 4-position and a ketone group at the 3-position makes 4-bromo-1-benzothiophen-3-one a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-benzothiophen-3-one can be achieved through several methods. One common approach involves the bromination of 1-benzothiophen-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the 4-position of the benzothiophene ring.

Industrial Production Methods: Industrial production of 4-bromo-1-benzothiophen-3-one often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution: Various substituted benzothiophenes.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

4-Bromo-1-benzothiophen-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-1-benzothiophen-3-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.

Comparison with Similar Compounds

    1-Benzothiophen-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-1-benzothiophen-3-one: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    4-Methyl-1-benzothiophen-3-one: Contains a methyl group instead of bromine, affecting its chemical properties and applications.

Uniqueness: 4-Bromo-1-benzothiophen-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activities. This compound’s versatility makes it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-1-benzothiophen-3-one

InChI

InChI=1S/C8H5BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2

InChI Key

RXHSADNMEKTKRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(S1)C=CC=C2Br

Origin of Product

United States

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